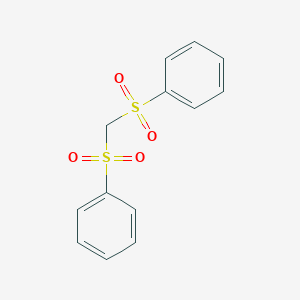

Bis(phenylsulfonyl)methane

描述

Historical Development and Significance in Synthetic Methodologies

The initial synthesis of bis(phenylsulfonyl)methane involved the oxidation of bis(phenylsulfinyl)methane, converting the sulfinyl groups into the more oxidized sulfonyl functionalities. While its existence was known, its full potential as a key reagent in synthetic organic chemistry has been realized through extensive modern research. The compound has gained prominence due to its role as a highly functionalized methylene (B1212753) synthon. rsc.org

The significance of this compound in synthetic methodologies is multifaceted:

Pronucleophile in Asymmetric Reactions: The electron-withdrawing nature of the two phenylsulfonyl groups facilitates the easy removal of a proton from the central carbon, even with mild bases. orgsyn.org This generates a resonance-stabilized carbanion that can act as a potent nucleophile. This property is widely exploited in catalytic asymmetric reactions, including Michael additions to α,β-unsaturated aldehydes, to produce chiral adducts with high enantioselectivity.

Olefin Synthesis: It serves as a mediator in dehydrochlorination reactions of bis(phenylsulfonyl)alkanes to prepare β,γ-unsaturated bis(phenylsulfonyl)olefins. rsc.orgrsc.org This methodology provides an efficient route to alkene building blocks, which are fundamental precursors for further chemical transformations in organic synthesis. rsc.orgrsc.org

Precursor to Fluorinated Compounds: this compound is a crucial starting material for the synthesis of fluorinated derivatives, most notably fluorothis compound (B1258845) (FBSM). orgsyn.org FBSM is a widely used nucleophilic monofluoromethylating reagent, acting as a synthetic equivalent of a fluoromethide anion. orgsyn.orgpnas.orgbohrium.com The development of FBSM from this compound marked a significant advance in organofluorine chemistry. vulcanchem.com

Ambiphilic Reactivity: Research has demonstrated the ambiphilic nature of the bis(phenylsulfonyl)methyl synthon. researchgate.net While typically employed as an sp³ carbon nucleophile, it can also function as an effective sp² carbon electrophile in the presence of organolithium nucleophiles, leading to the formation of trisubstituted alkenes. researchgate.net This dual reactivity enhances its utility as a versatile synthetic linchpin. researchgate.net

The table below summarizes key synthetic applications of this compound.

Table 1: Selected Synthetic Methodologies Involving this compound| Reaction Type | Role of this compound | Typical Products | Significance |

|---|---|---|---|

| Michael Addition | Pronucleophile | Chiral Michael adducts | Access to enantiomerically enriched molecules. |

| Dehydrochlorination | Mediator | β,γ-Unsaturated olefins | Formation of valuable alkene building blocks. rsc.org |

| Electrophilic Fluorination | Precursor | Fluorothis compound (FBSM) | Source for a key monofluoromethylating agent. orgsyn.org |

| Allylic Alkylation | Nucleophile | Alkylated products | Construction of complex carbon skeletons. researchgate.net |

Overview of Acidic Methylene Compounds as Synthetic Equivalents

Active methylene compounds are a class of organic molecules that feature a CH₂ group flanked by two electron-withdrawing groups. doubtnut.comshivajicollege.ac.inucalgary.ca Common examples of these electron-withdrawing groups include carbonyls (in β-dicarbonyl compounds), esters, nitriles, and sulfonyl groups. doubtnut.comucalgary.ca The presence of these groups significantly increases the acidity of the methylene protons compared to those in a simple alkane. ucalgary.ca This enhanced acidity is due to two main factors: the inductive effect of the electronegative atoms in the withdrawing groups and, more importantly, the resonance stabilization of the resulting carbanion (enolate) after deprotonation. shivajicollege.ac.inucalgary.ca

In synthetic organic chemistry, the concept of a "synthon" refers to an idealized fragment, usually an ion, that is part of a target molecule and can be formed through a known chemical reaction. lkouniv.ac.in A "synthetic equivalent" is the real chemical reagent that acts as the source for the synthon. lkouniv.ac.in

Acidic methylene compounds are of great importance as synthetic equivalents for various synthons. doubtnut.com For instance, malonic ester is a classical synthetic equivalent for the acetic acid enolate anion, allowing for the synthesis of substituted carboxylic acids. libretexts.org Similarly, ethyl acetoacetate (B1235776) serves as a synthetic equivalent for the acetone (B3395972) enolate. umb.edu

This compound fits perfectly within this framework. The two powerful electron-withdrawing phenylsulfonyl groups make the central methylene protons highly acidic, allowing for easy deprotonation to form a stable carbanion. This carbanion makes this compound an excellent synthetic equivalent for the methide anion (⁻CH₃) or even a methane (B114726) dianion synthon. rsc.orgresearchgate.net Its use allows chemists to introduce a methylene or substituted methylene group into a target molecule through reactions like alkylations and additions, making it a powerful and versatile tool in the construction of complex organic structures. rsc.orgresearchgate.net Its fluorinated derivative, FBSM, further extends this utility by acting as a synthetic equivalent for the monofluoromethide (⁻CH₂F) species. pnas.orgpnas.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₃H₁₂O₄S₂ |

| Bis(phenylsulfinyl)methane | C₁₃H₁₂O₂S₂ |

| Fluorothis compound (FBSM) | C₁₃H₁₁FO₄S₂ |

| Malonic ester (Diethyl malonate) | C₇H₁₂O₄ |

| Ethyl acetoacetate | C₆H₁₀O₃ |

| Acetic acid | C₂H₄O₂ |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzenesulfonylmethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4S2/c14-18(15,12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHNSJNRFSOCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187659 | |

| Record name | (Methylenebis(sulphonyl))bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3406-02-8 | |

| Record name | Bis(phenylsulfonyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3406-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methylenebis(sulphonyl))bisbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003406028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3406-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Methylenebis(sulphonyl))bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [methylenebis(sulphonyl)]bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (METHYLENEBIS(SULPHONYL))BISBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X638VBN9T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Acidity and Carbanion Chemistry of Bis Phenylsulfonyl Methane

Thermodynamic Acidity (pKa) of Bis(phenylsulfonyl)methane and its Derivatives

The thermodynamic acidity, quantified by the pKa value, is a critical parameter for understanding the reactivity of this compound.

Influence of Sulfonyl Groups on α-Proton Acidity

The two phenylsulfonyl groups exert a strong electron-withdrawing inductive effect, which significantly increases the acidity of the adjacent methylene (B1212753) (α) protons. This effect facilitates the deprotonation of the central carbon atom. vulcanchem.com The pKa of this compound in water has been reported to be 11.21. cdnsciencepub.com In methanol, the pKa value has been determined to be 15.3. unilag.edu.ng The strong electron-withdrawing nature of the sulfonyl groups stabilizes the resulting carbanion, thereby lowering the pKa and making the compound a relatively strong carbon acid.

Comparative Acidity with Related Carbon Acids

When compared to other carbon acids, the acidity of this compound is noteworthy. For instance, it is significantly more acidic than its monosulfonyl analogue, methyl phenyl sulfone, for which a pKa of 28.7 in aqueous solution has been estimated. cdnsciencepub.com However, it is less acidic than corresponding diketones, such as acetylacetone (B45752) (pKa = 8.87). cdnsciencepub.com This difference in acidity highlights the potent acidifying effect of two sulfonyl groups, though not as pronounced as that of two carbonyl groups.

Comparative pKa Values of Carbon Acids

| Compound | pKa in Water | Reference |

|---|---|---|

| This compound | 11.21 | cdnsciencepub.com |

| Bis(methylsulfonyl)methane | 12.5 | cdnsciencepub.com |

| Acetylacetone | 8.87 | cdnsciencepub.com |

Effects of α-Substitution on Acidity

Substitution at the α-carbon of this compound has a predictable impact on its acidity.

α-Methylation: The introduction of a methyl group at the α-position leads to a significant decrease in acidity. For example, the pKa of 1,1-bis(phenylsulfonyl)ethane is 13.76 in water, which is higher than that of the parent compound. cdnsciencepub.com This is attributed to the electron-donating nature of the methyl group, which destabilizes the carbanion.

α-Halogenation: Conversely, the introduction of an electron-withdrawing halogen atom, such as bromine, increases the acidity. The pKa of α-bromo-bis(phenylsulfonyl)methane is 10.71 in water. cdnsciencepub.com The electronegative halogen atom helps to stabilize the negative charge of the carbanion. Interestingly, α-fluorine substitution has been found to weaken the Csp3–H acidity in most (phenylsulfonyl)methane derivatives, an anomalous effect that has been investigated through computational studies. researchgate.net

α-Phenylation: The effect of an α-phenyl group is a slight increase in acidity, with the pKa of α-phenyl-bis(phenylsulfonyl)methane being 12.12 in water. cdnsciencepub.com

pKa Values of α-Substituted this compound Derivatives in Water

| Compound | α-Substituent | pKa | Reference |

|---|---|---|---|

| This compound | -H | 11.21 | cdnsciencepub.com |

| 1,1-Bis(phenylsulfonyl)ethane | -CH₃ | 13.76 | cdnsciencepub.com |

| α-Bromo-bis(phenylsulfonyl)methane | -Br | 10.71 | cdnsciencepub.com |

| α-Phenyl-bis(phenylsulfonyl)methane | -C₆H₅ | 12.12 | cdnsciencepub.com |

Generation and Stabilization of this compound Carbanions

The formation of a stable carbanion is a key feature of the chemistry of this compound.

Resonance Stabilization Mechanisms of Carbanionic Species

The carbanion derived from this compound is highly stabilized through resonance. The negative charge on the central carbon atom is delocalized onto the four oxygen atoms of the two sulfonyl groups. unilag.edu.ng This delocalization distributes the negative charge over a larger area, significantly stabilizing the carbanion. researchgate.net Computational studies and spectroscopic data, such as ¹³C NMR, support a trigonal planar geometry for the carbanionic carbon, indicating sp² hybridization and effective resonance delocalization. rsc.org While the non-fluorinated carbanion adopts a planar structure, its fluorinated counterpart, (PhSO₂)₂CF⁻, has a pyramidal structure. rsc.org

Role of Bases in Carbanion Formation

The generation of the this compound carbanion is typically achieved by treatment with a suitable base. The choice of base depends on the desired concentration of the carbanion and the reaction conditions.

Alkali Metal Bases: Strong bases such as methyllithium (B1224462) (MeLi), butylsodium (BuNa), and benzylpotassium (BnK) can be used to completely deprotonate this compound, forming the corresponding mono- and even di-metalated carbanions. rsc.org

Alkoxides: Weaker bases like sodium methoxide (B1231860) can establish an equilibrium with this compound in methanol, leading to the formation of the carbanion. unilag.edu.ng

Bulky Bases: In certain reactions, such as selective monofluorination, bulky bases like sodium tert-butoxide are employed to minimize side reactions like overfluorination. cas.cn The use of a Brønsted base in conjunction with a Lewis acid like ZnCl₂ can also control the deprotonation process. cas.cn

Phase-Transfer Catalysis: Phase-transfer catalysis conditions can also be utilized for the deprotonation of very weak carbon acids. huji.ac.il

The carbanion, once formed, can participate in a variety of synthetic transformations, including Michael additions, alkylations, and aldol-type reactions. researchgate.netscispace.com

Structural Analysis of this compound Carbanions

The structure of the carbanion derived from this compound has been a subject of detailed computational and experimental studies. These investigations provide critical insights into the geometry and electronic distribution of this important chemical species.

The carbanion of this compound, formally [CH(SO₂Ph)₂]⁻, exhibits a non-planar geometry at the central carbon atom. This deviation from planarity is quantified by the pyramidalization angle (Φ), which is the angle between the plane defined by the carbon and the two sulfur atoms and the C-H bond. Optimized structures of related carbanions have been studied, and for the carbanion of this compound, a significant pyramidalization angle is observed. researchgate.net

The existence of a pyramidal structure indicates that the carbanionic carbon is not purely sp² hybridized. Instead, it adopts a hybridization state with a greater degree of p-character in the lone pair orbital, approaching sp³ hybridization. researchgate.net This is a common feature for carbanions where the stabilizing groups are second-row elements, such as sulfur. Natural Bond Orbital (NBO) analysis of the lone-pair orbital at the carbanionic center provides further evidence for this hybridization state. researchgate.net The deviation from planarity is a balance between the stabilizing delocalization of the negative charge into the sulfonyl groups, which would favor an sp²-hybridized planar structure, and the inherent preference of a lone pair on carbon to occupy an orbital with significant s-character.

Table 1: Structural and Hybridization Parameters of the this compound Carbanion

| Parameter | Description | Finding |

| Pyramidalization Angle (Φ) | The angle describing the deviation of the carbanionic center from a planar geometry. | A notable pyramidalization angle is present, indicating a non-planar structure. researchgate.net |

| Hybridization State | The nature of the atomic orbitals on the carbanionic carbon involved in bonding and the lone pair. | The carbanionic carbon exhibits a hybridization state between sp² and sp³, with significant p-character in the lone pair orbital. researchgate.netresearchgate.net |

| NBO Analysis | Natural Bond Orbital analysis provides insight into the electronic structure and hybridization. | Confirms the nature of the lone-pair orbital at the carbanionic center. researchgate.net |

The negative charge in the conjugate base of this compound is not localized on the central carbon atom. Instead, it is extensively delocalized onto the two adjacent sulfonyl groups, a key factor contributing to the carbanion's stability. unilag.edu.ng This charge delocalization is a result of the strong electron-withdrawing nature of the phenylsulfonyl moieties.

Studies on di-activated carbanions, including those stabilized by sulfonyl groups, have employed various techniques to probe the distribution of charge. rsc.orgresearchgate.net Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool in this regard. The chemical shift of the carbanionic carbon is sensitive to the electron density at that atom. rsc.org In the case of the this compound carbanion, the ¹³C NMR data, in conjunction with ¹JCH coupling constants, provide unequivocal evidence for the trigonal hybridization of the charged carbon in solution, suggesting significant delocalization of the negative charge away from the carbon. rsc.org

The charge is effectively transferred from the central carbon to the oxygen atoms of the sulfonyl groups. This distribution can be rationalized through resonance structures where the negative charge resides on the oxygen atoms. Computational studies, such as ab initio calculations, have been used to quantify this charge distribution, confirming that a substantial portion of the negative charge is located on the sulfonyl groups. researchgate.net This delocalization reduces the nucleophilicity of the carbanion at the carbon center compared to what might be expected if the charge were localized. unilag.edu.ng

Table 2: Summary of Charge Distribution Findings in the this compound Carbanion

| Aspect | Method of Investigation | Observation |

| Charge Delocalization | Spectroscopic and Computational Methods | The negative charge is significantly delocalized from the central carbon onto the two phenylsulfonyl groups. unilag.edu.ng |

| ¹³C NMR Spectroscopy | Analysis of chemical shifts and coupling constants | Provides evidence for the trigonal character of the carbanionic carbon, indicating substantial charge delocalization. rsc.org |

| Location of Negative Charge | Resonance Theory and Computational Studies | A significant portion of the negative charge resides on the oxygen atoms of the sulfonyl groups. researchgate.net |

| Effect on Reactivity | Kinetic Studies | The extensive charge delocalization reduces the nucleophilicity of the carbanionic carbon. unilag.edu.ng |

Synthetic Methodologies for Bis Phenylsulfonyl Methane and Its Derivatives

Established Synthetic Routes to Bis(phenylsulfonyl)methane

This compound (BSM) is a valuable reagent in organic synthesis, known for its role as a pronucleophile. The strong electron-withdrawing nature of the two phenylsulfonyl groups increases the acidity of the methylene (B1212753) protons, facilitating the formation of a stable carbanion. This carbanion can then react with a variety of electrophiles. orgsyn.org

Common synthetic routes to this compound include the reaction of phenylsulfonyl chloride with formaldehyde (B43269) or the sulfonation of benzene (B151609) derivatives. These methods are often optimized to enhance both the yield and purity of the final product. Another established method involves a palladium-catalyzed coupling reaction between this compound and aryl halides, which produces a variety of bis(phenylsulfonyl)methyl arenes in good yields. researchgate.net

Preparation of Halogenated this compound Derivatives

Halogenated derivatives of this compound are important intermediates and reagents in their own right, particularly in the introduction of fluorinated methyl groups into organic molecules.

Synthesis of Fluorothis compound (B1258845) (FBSM)

Fluorothis compound (FBSM) is a widely used reagent for nucleophilic monofluoromethylation. orgsyn.org The initial synthesis of FBSM involved the electrophilic fluorination of the bis(phenylsulfonyl)methide anion with Selectfluor®, yielding the product in 49-60% yields. orgsyn.orgorgsyn.org

A large-scale synthesis has been developed to make FBSM more readily available. orgsyn.org This procedure involves the reaction of fluoromethyl phenyl sulfone with potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) at -78°C, followed by an acidic workup. orgsyn.org This method provides FBSM in high purity (>98%) and yield (95%). orgsyn.org The high acidity of FBSM itself necessitates the use of more than two equivalents of base for the reaction to go to completion. orgsyn.org

| Reactants | Reagents | Solvent | Yield |

| Bis(phenylsulfonyl)methide anion | Selectfluor® | - | 49-60% orgsyn.org |

| Phenyl phenylsulfonylmethyl sulfide | Tetraethylammonium fluoride-hydrogen fluoride, Oxidizing agent | - | 44% (2 steps) orgsyn.org |

| Fluromethyl phenyl sulfone | KHMDS | THF | 95% orgsyn.org |

| This table summarizes the different synthetic routes to Fluorothis compound (FBSM). |

Synthesis of Fluoroiodothis compound (FBSM-I)

Fluoroiodothis compound (FBSM-I) is a derivative of FBSM that serves as a radical monofluoromethylating agent. orgsyn.orgorgsyn.org Its synthesis is achieved through a deprotonation-iodination sequence starting from FBSM. orgsyn.orgorgsyn.orgacs.org This involves treating FBSM with a base to form the corresponding carbanion, which is then reacted with iodine to yield FBSM-I. acs.org This method has been reported to produce the compound in quantitative yield. acs.org

Synthesis of Chlorothis compound

Chlorothis compound is another halogenated derivative used in organic synthesis. While specific high-yield synthetic routes are less detailed in the provided context, it is known to be used as a reagent. For instance, attempts to perform nucleophilic additions to benzaldehyde (B42025) with chlorothis compound under the same conditions as FBSM were unsuccessful, with the starting material being recovered. cas.cn Its upstream products in synthesis can include chloromethyl phenyl sulfone and this compound. lookchem.com

Preparation of α-Substituted this compound Analogues

The versatile reactivity of this compound and its derivatives allows for the preparation of various α-substituted analogues. For example, the bis(phenylsulfonyl)methine can be alkylated with methyl iodide or fluorinated with Selectfluor® to generate quaternary products. rsc.org

Furthermore, α-fluoro-α-nitro(phenylsulfonyl)methane has been synthesized and utilized as a fluoromethyl pronucleophile in stereoselective Michael additions to α,β-unsaturated ketones. pnas.org This highlights the ability to introduce other functional groups at the α-position alongside a fluorine atom, expanding the synthetic utility of the this compound scaffold. pnas.org

The development of these synthetic methodologies provides access to a wide range of functionalized molecules, demonstrating the importance of this compound and its derivatives as building blocks in modern organic chemistry. rsc.orgrsc.org

Reactivity Profiles and Reaction Mechanisms of Bis Phenylsulfonyl Methane and Its Carbanions

Nucleophilic Addition Reactions

The carbanion derived from bis(phenylsulfonyl)methane readily participates in nucleophilic addition reactions with a range of electrophilic partners. Its behavior is characteristic of a "soft" nucleophile, which influences its regioselectivity in reactions with conjugated systems.

Michael Additions with α,β-Unsaturated Compounds

One of the most characteristic reactions of the this compound carbanion is the Michael or 1,4-conjugate addition to α,β-unsaturated compounds. This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their synthetic equivalents. The carbanion adds to the β-carbon of the unsaturated system, driven by the formation of a thermodynamically stable enolate intermediate which is subsequently protonated to yield the final adduct.

While base-catalyzed Michael additions are common, organocatalytic variants have also been developed. For derivatives like fluorothis compound (B1258845), phosphines have been shown to be effective catalysts for conjugate addition reactions. The proposed mechanism involves the initial addition of the phosphine to the Michael acceptor, which generates a β-phosphonio enolate. This intermediate is basic enough to deprotonate the this compound derivative. The resulting carbanion then attacks the electrophilic carbon of the Michael acceptor, leading to the formation of the product and regeneration of the phosphine catalyst.

Significant progress has been made in developing asymmetric versions of the Michael addition using this compound, employing chiral organocatalysts to induce enantioselectivity. Chiral secondary amines, such as prolinol derivatives, have been successfully used to catalyze the addition of this compound to α,β-unsaturated aldehydes. nih.gov This transformation proceeds in good to excellent yields and furnishes the corresponding Michael adducts with high enantioselectivities. nih.gov The reaction is typically performed without an external base, as the amine catalyst itself is involved in the deprotonation and activation steps. nih.gov

The general mechanism involves the formation of an enamine from the chiral secondary amine and the α,β-unsaturated aldehyde. This activation pathway lowers the LUMO of the acceptor, facilitating the attack by the this compound carbanion. The stereochemical outcome is controlled by the chiral environment created by the catalyst during the C-C bond-forming step.

Table 1: Enantioselective Michael Addition of this compound to α,β-Unsaturated Aldehydes nih.gov This table summarizes the results of the Michael reaction catalyzed by a chiral secondary amine, showcasing the yields and enantiomeric excess (e.e.) for different substrates.

| Entry | α,β-Unsaturated Aldehyde | Yield (%) | e.e. (%) |

| 1 | Cinnamaldehyde | 99 | 99 |

| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | 92 | 99 |

| 3 | (E)-3-(4-Chlorophenyl)acrylaldehyde | 99 | 99 |

| 4 | (E)-3-(p-Tolyl)acrylaldehyde | 99 | 99 |

| 5 | (E)-3-(2-Naphthyl)acrylaldehyde | 98 | 99 |

| 6 | (E)-Hex-2-enal | 82 | 98 |

The high degree of stereoselective control observed in these organocatalyzed Michael reactions stems from the formation of a well-organized transition state. nih.gov When a chiral secondary amine catalyst is used with an α,β-unsaturated aldehyde, it forms a transient iminium ion. The this compound carbanion then adds to this activated intermediate. The catalyst's stereodirecting groups effectively shield one face of the iminium ion, forcing the nucleophile to attack from the less sterically hindered face. This facial discrimination leads to the preferential formation of one enantiomer over the other, resulting in high enantiomeric excess. nih.gov The efficiency of this stereocontrol allows for the synthesis of a wide variety of chiral sulfones, which are valuable building blocks in organic synthesis. nih.gov

Nucleophilic Additions to Carbonyl Compounds (Aldehydes and Ketones)

The carbanion of this compound can also act as a nucleophile and add directly to the electrophilic carbon of a carbonyl group (1,2-addition). This reaction is the first step of the Knoevenagel condensation, which typically involves the nucleophilic addition of a compound with an active methylene (B1212753) group to an aldehyde or ketone. sigmaaldrich.comsemanticscholar.org The initial addition forms a β-hydroxy carbonyl intermediate. sigmaaldrich.com While this intermediate can sometimes be isolated, the reaction is often followed by a spontaneous dehydration (elimination of water) to yield a stable α,β-unsaturated product. sigmaaldrich.com The direct 1,2-addition is demonstrated by analogous reactions, such as the alkylation of the lithium anion of bis-p-tolylsulfinyl methane (B114726) with aldehydes, which proceeds via direct attack on the carbonyl carbon. researchgate.net

In nucleophilic additions to carbonyl compounds, metal ions can play a crucial role in activating the carbonyl group and stabilizing the transition state. When the this compound carbanion is generated using an organometallic base (e.g., n-butyllithium), the resulting metal cation (e.g., Li+) can act as a Lewis acid. This cation coordinates to the lone pair of electrons on the carbonyl oxygen of the aldehyde or ketone. This coordination polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon and rendering it more electrophilic and susceptible to nucleophilic attack.

This principle is well-established in chelation-controlled additions, where a metal ion coordinates simultaneously to the carbonyl oxygen and another nearby Lewis basic group, directing the stereochemical outcome of the reaction. nih.govuvic.ca In the case of this compound additions, the metal counter-ion coordinates with the carbonyl oxygen, facilitating the attack of the sulfonyl-stabilized carbanion. Upon addition, the metal ion also stabilizes the resulting tetrahedral alkoxide intermediate, prior to workup and protonation. This metal-oxygen interaction is a key factor in the mechanism of the addition of organometallic reagents, including sulfonyl-stabilized carbanions, to carbonyl compounds.

Reactions with Nitrobenzofurazan Derivatives: σ-Adduct Formation

The carbanion of this compound readily participates in nucleophilic aromatic substitution reactions with highly electron-deficient aromatic compounds, such as 4-nitrobenzofurazan and its derivatives. These reactions proceed through the formation of stable anionic σ-adducts, also known as Meisenheimer complexes. The formation of these adducts is a result of the attack of the electron-rich carbanion on the electron-poor aromatic ring.

In studies conducted in [2H6]-DMSO, the carbanion of this compound has been shown to react with 4,6-dinitrobenzofuroxan to form a σ-adduct. This intermediate can subsequently undergo a base-catalyzed elimination to yield an alkene derivative nih.govacs.org.

Kinetic studies of the reaction between the this compound carbanion and various 4-nitrobenzofurazan derivatives in methanol have been performed to determine the rate constants for σ-adduct formation. The attack of the carbanion typically occurs at the 5-position of the 4-nitrobenzofurazan ring system nih.govacs.org. The intrinsic rate constant (k_o) for this process has been estimated to be 1.5 ± 0.5 nih.govacs.org.

The reactivity of the this compound carbanion in these reactions is influenced by its steric bulk. While it is a potent nucleophile due to the stabilizing effect of the two phenylsulfonyl groups, its large size can hinder its approach to the aromatic ring. This steric hindrance is evidenced by the lack of reaction with the sterically more demanding 1,3,5-trinitrobenzene nih.gov. The nucleophilicity of the this compound carbanion is comparable to that of carbanions derived from carbon acids with similar pKa values, such as the carbanion of 4-cyanobenzyltriflone nih.gov.

The following table summarizes the rate constants for the formation of σ-adducts between the this compound carbanion and various nitroaromatic compounds in methanol.

| Nitroaromatic Compound | Rate Constant (k5 / dm³ mol⁻¹ s⁻¹) |

| 4-Nitrobenzofurazan | 500 |

Data sourced from Asghar et al. nih.gov

Additions to Allenes

The addition of nucleophiles to the cumulenic system of allenes is a powerful method for the synthesis of highly functionalized molecules. While the radical addition to allenes has been more extensively studied, the nucleophilic addition of carbanions, such as that derived from this compound, is also a feasible pathway, particularly with allenes bearing electron-withdrawing groups.

In the context of radical reactions, the placement of a this compound group has been shown to influence the outcome of tandem radical addition/cyclizations of bis(allenes) acs.org. In these reactions, a p-tosyl radical adds to one of the allene units, and the resulting radical intermediate undergoes further transformations. The presence of the this compound moiety can affect the rate and yield of the cyclization, which is consistent with the Thorpe-Ingold effect acs.org.

While direct examples of the nucleophilic addition of the this compound carbanion to allenes are not extensively documented in the literature, the established principles of allene chemistry suggest that such a reaction would proceed with the attack of the carbanion on one of the terminal carbons of the allene. The regioselectivity of this addition would be influenced by the substitution pattern of the allene and the reaction conditions. The resulting vinyl anion could then be protonated or trapped with another electrophile.

Substitution and Coupling Reactions

Palladium-Catalyzed Allylic Alkylation

Palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, is a versatile method for the formation of carbon-carbon bonds. This reaction typically involves the reaction of a nucleophile with an allylic electrophile, such as an allylic acetate or carbonate, in the presence of a palladium catalyst. The carbanion of this compound, being a "soft" nucleophile due to the delocalization of the negative charge over the two sulfonyl groups, is an excellent candidate for this reaction.

While direct examples employing this compound are not abundant in the literature, the reactivity of closely related compounds strongly supports its utility in this transformation. For instance, (phenylsulfonyl)nitromethane has been successfully used as a nucleophile in palladium-catalyzed allylic C-H alkylation nih.gov. The success of this reaction is dependent on the pKa of the nucleophile, with more acidic pronucleophiles generally being more effective nih.gov. Given that the pKa of this compound is in a suitable range, its carbanion is expected to be a competent nucleophile in this reaction.

Furthermore, studies on the scope of soft nucleophiles in palladium-catalyzed allylic substitutions have demonstrated that diarylmethane derivatives with pKa values up to 32 can be effectively employed organic-chemistry.org. This indicates that the this compound carbanion should readily undergo this reaction. The generally accepted mechanism for the Tsuji-Trost reaction involves the oxidative addition of the palladium(0) catalyst to the allylic electrophile to form a π-allylpalladium(II) complex. The nucleophile then attacks this complex, typically at one of the terminal carbons of the allyl moiety, to afford the alkylated product and regenerate the palladium(0) catalyst.

Palladium-Catalyzed Coupling with Aryl Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between various organic fragments. The coupling of aryl halides with carbon nucleophiles, such as the carbanion of this compound, would provide a direct route to α-aryl-bis(phenylsulfonyl)methanes.

This transformation would likely proceed via a C-H activation mechanism. The high acidity of the methylene protons in this compound makes it a suitable substrate for direct arylation through the deprotonation of the C-H bond. The general mechanism for such a reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide to form an arylpalladium(II) halide intermediate. Subsequent deprotonation of the this compound by a base, followed by transmetalation to the palladium center, would generate a diarylpalladium(II) complex. Reductive elimination from this complex would then yield the desired α-aryl-bis(phenylsulfonyl)methane and regenerate the palladium(0) catalyst.

While specific examples of the direct arylation of this compound with aryl halides are not widely reported, the palladium-catalyzed C-H arylation of other compounds with acidic C-H bonds, such as benzophospholes, has been successfully demonstrated nih.gov. This precedent suggests that a similar transformation with this compound is feasible under appropriate reaction conditions.

Nickel-Catalyzed Hydrofunctionalization of 1,3-Enynes

Nickel-catalyzed reactions have emerged as a powerful tool in organic synthesis, often providing complementary reactivity to palladium-catalyzed processes. The hydrofunctionalization of 1,3-enynes, which involves the addition of a hydrogen atom and a functional group across the conjugated system, can lead to the formation of valuable allenes or dienes.

A notable example of this type of reaction is the nickel-catalyzed asymmetric hydromonofluoromethylation of 1,3-enynes using fluorothis compound (FBSM) as the monofluoromethylating agent nih.gov. This reaction provides a route to axially chiral allenes containing a monofluoromethyl group. The reaction is believed to proceed through a mechanism involving the formation of a nickel hydride species, which then undergoes migratory insertion into the 1,3-enyne. The resulting nickel intermediate then reacts with the FBSM to deliver the monofluoromethyl group and regenerate the active catalyst nih.gov. This represents the first example of an asymmetric 1,4-hydrofunctionalization of 1,3-enynes using asymmetric nickel catalysis nih.gov.

In a related transformation, a nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes has been developed, which can produce either allenyl sulfones or dienyl sulfones depending on the substrate. Although this is not a hydrofunctionalization reaction, it highlights the ability of nickel catalysts to mediate the reaction of sulfonyl-containing compounds with 1,3-enynes.

Elimination Reactions

Derivatives of this compound can undergo elimination reactions to form alkenes. A prominent example of this is the base-catalyzed elimination of phenylsulfinic acid from the σ-adducts formed between the this compound carbanion and 4-nitrobenzofurazan derivatives nih.govacs.org.

Following the formation of the σ-adduct at the 5-position of the 4-nitrobenzofurazan ring, treatment with a base such as methoxide (B1231860) can induce the elimination of a phenylsulfonyl group as phenylsulfinic acid, along with a proton from the adjacent carbon, to generate a new carbon-carbon double bond nih.govacs.org. This reaction provides a pathway to novel alkene derivatives. Rate constants for this methoxide-catalyzed elimination process have been reported nih.govacs.org.

This type of elimination reaction is an example of an E2 (bimolecular elimination) or E1cb (unimolecular elimination of the conjugate base) mechanism, depending on the specific substrate and reaction conditions. The presence of the electron-withdrawing nitro and phenylsulfonyl groups facilitates the removal of the proton and the departure of the phenylsulfinate leaving group.

Olefin Synthesis via Halogen Elimination and Double Bond Migration

An effective method for the synthesis of alkene building blocks involves the dehydrochlorination of bis(phenylsulfonyl)alkanes. This reaction proceeds through an elimination process coupled with a double bond migration, yielding β,γ-unsaturated bis(phenylsulfonyl)olefins. Notably, this process results in the formation of products with exclusively E geometry.

The reaction begins with the transformation of this compound (BSM) into various bis(phenylsulfonyl)-chloroalkanes. This is achieved by treating primary bromoalkanes with BSM under basic conditions to yield bis-phenylsulfonyl substituted alkanes, which are subsequently chlorinated.

In a departure from standard E1/E2 basic elimination reactions where deprotonation occurs at the β-hydrogen relative to the leaving group, this method shows an unexpected regioselectivity. The elimination takes place at the β,γ-position relative to the bis-phenylsulfonyl methide. This migrated β,γ-elimination of bis(phenylsulfonyl)-chloroalkane is a key feature of this synthetic route.

The process has been shown to be effective for a range of substrates, demonstrating its utility in preparing diverse alkene building blocks. The resulting β,γ-unsaturated bis(phenylsulfonyl)olefins are valuable intermediates for further chemical diversification.

| Substrate | Product | Yield (%) |

| 1-Chloro-3-(bis(phenylsulfonyl)methyl)propane | (E)-1-(Bis(phenylsulfonyl)methyl)prop-2-ene | 85 |

| 1-Chloro-4-(bis(phenylsulfonyl)methyl)butane | (E)-1-(Bis(phenylsulfonyl)methyl)but-2-ene | 82 |

| 1-Chloro-5-(bis(phenylsulfonyl)methyl)pentane | (E)-1-(Bis(phenylsulfonyl)methyl)pent-2-ene | 80 |

Base-Catalyzed Eliminations from σ-Adducts

The carbanion of this compound participates in reactions involving the formation of σ-adducts, which can subsequently undergo base-catalyzed elimination. A notable example is the reaction of the this compound carbanion with 4,6-dinitrobenzofuroxan.

¹H NMR studies conducted in deuterated dimethyl sulfoxide ([²H₆]-DMSO) have shown that the carbanion, generated from this compound, reacts with 4,6-dinitrobenzofuroxan to form a stable σ-adduct. This intermediate then undergoes a base-catalyzed elimination to produce an alkene derivative.

Kinetic studies of the reaction between the this compound carbanion and 4-nitrobenzofurazan and its derivatives in methanol have been performed to determine the rate constants for the formation of the σ-adducts at the 5-position. The intrinsic rate constant (k₀) for this process has been calculated to be 1.5 ± 0.5.

| Reactant | Product of Elimination |

| σ-Adduct of this compound carbanion and 4,6-dinitrobenzofuroxan | Alkene derivative |

| 5-Adduct of this compound carbanion and 4-nitrobenzofurazan | Alkene derivative |

Carbene and Radical Chemistry

Rh(III)-Catalyzed Migratory Insertion of Bis(phenylsulfonyl)carbene

A significant application of this compound is in the generation of bis(phenylsulfonyl)carbene for C-H functionalization reactions. Specifically, rhodium(III)-catalyzed migratory insertion of this carbene into aromatic C-H bonds has been developed as a method for aromatic C-H methylation and other functionalizations. nih.govresearchgate.netrsc.org

This reaction typically utilizes bis(phenylsulfonyl)diazomethane as the carbene precursor. In the presence of a Rh(III) catalyst, such as [Cp*RhCl₂]₂, the diazo compound decomposes to generate the bis(phenylsulfonyl)carbene. acs.org This carbene then undergoes migratory insertion into an ortho C-H bond of a substrate, often directed by a nitrogen-containing heterocycle or an amide group. acs.orgnih.gov

The proposed mechanism involves the initial formation of an active Rh(III) catalyst, which then reacts with the substrate to form a rhodacyclic intermediate via ortho C-H bond deprotonation. acs.org The reaction of this intermediate with bis(phenylsulfonyl)diazomethane leads to a rhodium-carbene species. acs.org Subsequent intramolecular migration of the carbene results in an expanded rhodacyclic intermediate, which upon protonolysis, yields the bis(phenylsulfonyl)methylated product and regenerates the Rh(III) catalyst. acs.org

These reactions proceed under mild conditions and afford a variety of bis(phenylsulfonyl)methyl derivatives in good to excellent yields. researchgate.netrsc.orgnih.gov The resulting products can be readily transformed into methylated compounds through reductive desulfonylation. researchgate.netrsc.org Furthermore, the bis(phenylsulfonyl)methyl group can be converted into other functional groups, such as trideuteriomethyl and aldehyde groups, highlighting the synthetic utility of this methodology. rsc.org

| Substrate | Directing Group | Product | Yield (%) |

| 2-Phenylpyridine | Pyridine | 2-(2-(Bis(phenylsulfonyl)methyl)phenyl)pyridine | 92 |

| N-Phenyl-1H-pyrazole | Pyrazole | 1-(2-(Bis(phenylsulfonyl)methyl)phenyl)-1H-pyrazole | 85 |

| N-Phenylbenzamide | Amide | N-(2-(Bis(phenylsulfonyl)methyl)phenyl)benzamide | 78 |

Radical C-H Sulfonylmethylation

Based on the available search results, there is no specific information on a reaction termed "Radical C-H Sulfonylmethylation" that directly utilizes this compound as the starting material for both the sulfonyl group and the methyl group in a radical C-H functionalization process. While radical C-H functionalization is a broad and active area of research, and methods for generating sulfonyl radicals from various precursors exist, a direct pathway for radical C-H sulfonylmethylation using this compound is not described in the provided sources.

Applications of Bis Phenylsulfonyl Methane in Organic Synthesis

Bis(phenylsulfonyl)methane as a C1 Synthon

A C1 synthon is a chemical species that allows for the introduction of a single carbon atom into a molecular framework. This compound and its fluorinated analog, fluorothis compound (B1258845) (FBSM), serve as effective synthetic equivalents for the methylene (B1212753) (-CH2-) and monofluoromethyl (-CH2F) synthons, respectively.

This compound itself can be used to introduce a methylene group. However, its most prominent role in recent years has been as the precursor to fluorothis compound (FBSM), a key reagent for nucleophilic monofluoromethylation. cas.cnorgsyn.org FBSM is typically prepared by the electrophilic fluorination of this compound. cas.cnorgsyn.org The introduction of the monofluoromethyl (CH2F) group into organic molecules is of significant interest in pharmaceutical research as it can modulate key pharmacological parameters such as metabolic stability, lipophilicity, and membrane permeability. rsc.org The CH2F group serves as a bioisostere for hydroxyl or methyl groups, often enhancing the biological activity of drug candidates. rsc.org

Fluorothis compound (FBSM) is widely employed as a pronucleophile, which can be considered a "masked" nucleophile. orgsyn.orgorgsyn.org The two electron-withdrawing phenylsulfonyl groups stabilize the adjacent carbanion formed upon deprotonation, making its generation facile even with mild bases. rsc.orgorgsyn.org This generates a resonance-stabilized fluoromethide species that can react with a wide array of electrophiles. orgsyn.orgorgsyn.org This approach avoids the direct handling of unstable monofluoromethyl anions, providing a controlled and efficient way to incorporate the monofluoromethyl unit into complex molecules. orgsyn.org

Synthesis of Fluorinated Organic Compounds

The development of methods for the selective introduction of fluorine atoms into organic compounds is a major focus of synthetic chemistry. This compound, via its derivative FBSM, is at the forefront of nucleophilic monofluoromethylation strategies.

FBSM has proven to be a versatile reagent for the monofluoromethylation of various organic substrates. Its corresponding anion participates in several key carbon-carbon bond-forming reactions.

Michael Additions: The anion of FBSM readily undergoes 1,4-conjugate addition (Michael reaction) to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles. orgsyn.orgnih.govresearchgate.net These reactions can be catalyzed by mild bases or phosphines, furnishing C-protected monofluoromethyl compounds in moderate to excellent yields. orgsyn.orgorgsyn.org

Mannich-type Reactions: The reaction between an aldehyde, a secondary amine, and FBSM provides access to β-monofluoromethyl amines, which are important structural motifs in medicinal chemistry. orgsyn.orgnih.gov

Allylic Alkylation: Palladium-catalyzed enantioselective allylic alkylation of allyl acetates with FBSM has been developed, producing chiral allyl monofluoromethanes with high enantioselectivities. orgsyn.orgnih.gov

Ketone Synthesis: A high-yielding protocol for the synthesis of monofluoromethyl ketones (MFMKs) has been developed using FBSM and various acyl chlorides. rsc.org The resulting fluorobis(phenylsulfonyl)methyl ketones can be selectively desulfonylated to afford the desired MFMKs. rsc.org

| Reaction Type | Electrophile | Catalyst/Base | Product Type |

| Michael Addition | α,β-Unsaturated Ketones (Chalcones) | Trimethylphosphine, Cs2CO3 | β-Monofluoromethyl Ketones |

| Mannich-type Reaction | Aldehydes, Secondary Amines | Base (e.g., NaH) | β-Monofluoromethyl Amines |

| Allylic Alkylation | Allyl Acetates | Palladium Catalyst, Chiral Ligand | Allyl Monofluoromethanes |

| Acylation | Acyl Chlorides | Cesium Carbonate (Cs2CO3) | Monofluoromethyl Ketones |

The synthesis of enantiomerically pure fluorinated compounds is crucial, as the stereochemistry of a drug molecule is vital to its biological activity. nih.gov FBSM has been instrumental in the development of asymmetric monofluoromethylation reactions.

A significant breakthrough was the use of FBSM in asymmetric 1,4-additions to α,β-unsaturated ketones, catalyzed by chiral phase-transfer catalysts derived from Cinchona alkaloids. orgsyn.orgnih.gov This methodology allows for the synthesis of β-monofluoromethyl ketones with generally high enantiomeric excesses (84%–98% ee). orgsyn.org Similarly, enantioselective allylic monofluoromethylation has been achieved using palladium catalysts in combination with chiral ligands, affording products in good yields and high enantioselectivities. orgsyn.org These methods provide reliable access to valuable chiral building blocks containing the monofluoromethyl group for further synthetic elaboration. nih.gov

| Catalyst System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) |

| Cinchona Alkaloid-derived Ammonium Salt | Michael Addition | α,β-Unsaturated Ketones | 84% – 98% |

| Palladium / Chiral Ligand | Allylic Alkylation | Allyl Acetates | High |

| Chiral Phase-Transfer Catalyst | Mannich-type Reaction | β-Sulfonyl Amines | Not specified |

Preparation of Pharmaceutically Relevant Compounds

The incorporation of monofluoromethyl groups is a widely used strategy in medicinal chemistry to enhance the efficacy of drug candidates. rsc.orgnih.gov Fluorine's unique properties can improve metabolic stability, binding affinity, and bioavailability. nih.gov For example, fluorinated amino acids like fluoromethylglutamic acid and 4-amino-5-fluoropentanoic acid have been shown to act as enzyme inhibitors. nih.gov

The synthetic strategies developed using this compound and its fluorinated derivative provide direct routes to these valuable compounds. The ability to perform stereoselective monofluoromethylations is particularly important, enabling the synthesis of chiral fluorinated amines and other enantiopure intermediates that are critical building blocks for pharmaceuticals. nih.govnih.gov The methodologies based on FBSM are crucial for accessing functionalized monofluoromethylated compounds that serve as key synthons for a variety of biologically active molecules. nih.gov

Synthesis of Monofluoromethylated Bioorganics

This compound serves as a crucial precursor to fluorothis compound (FBSM), a reagent widely utilized in the synthesis of monofluoromethylated organic compounds. The presence of the two electron-withdrawing phenylsulfonyl groups in FBSM increases the acidity of the adjacent fluorinated carbon's proton, facilitating its removal to form a resonance-stabilized carbanion. This carbanion acts as a potent nucleophile for the introduction of the monofluoromethyl (CH₂F) group into various organic molecules, a moiety of significant interest in medicinal chemistry due to its ability to modulate the biological activity of parent compounds.

One of the early and significant applications of FBSM is in Michael reactions, where it adds to a variety of α,β-unsaturated compounds. orgsyn.org The acidity of FBSM allows for its deprotonation under mild basic conditions, and the resulting anion effectively participates in 1,4-addition reactions with Michael acceptors. orgsyn.org For instance, α-substituted fluoro(phenylsulfonyl)methane derivatives readily undergo Michael addition to α,β-unsaturated ketones, esters, nitriles, and sulfones at room temperature, yielding the corresponding adducts in moderate to excellent yields. nih.gov

The utility of FBSM has been demonstrated in various synthetic transformations to produce monofluoromethylated compounds. These reactions are often catalyzed and can proceed with high stereoselectivity.

| Reaction Type | Electrophile/Substrate | Catalyst/Conditions | Product Type | Ref. |

| Michael Addition | α,β-Unsaturated Ketones | Chiral Bifunctional Organocatalysts | Chiral Monofluoromethylated Ketones | semanticscholar.org |

| Michael Addition | α,β-Unsaturated Esters, Nitriles, Sulfones | K₂CO₃/DMF or Phosphines | Monofluoromethylated Esters, Nitriles, Sulfones | nih.gov |

| Michael Addition | α,β-Unsaturated Aldehydes | Chiral Secondary Amine | Chiral Monofluoromethylated Aldehydes | nih.gov |

The development of catalytic, enantioselective methods has further expanded the importance of FBSM. For example, the first catalytic, asymmetric 1,4-conjugate addition of FBSM to α,β-unsaturated ketones was achieved using cinchona alkaloid catalysts. scispace.com This highlights the ability to generate chiral monofluoromethylated compounds with high enantiomeric excess.

Precursors for Methylation in Pharmaceutical Chemistry

Current research literature primarily focuses on the application of this compound and its derivatives, particularly fluorothis compound (FBSM), as reagents for monofluoromethylation rather than for direct methylation in pharmaceutical chemistry. The acidic nature of the methylene bridge between the two sulfonyl groups makes it a suitable precursor for introducing a functionalized one-carbon unit, with the monofluoromethyl group being of significant interest.

Cascade and Multi-Component Reactions

This compound and its derivatives, notably fluorothis compound (FBSM), are valuable reagents in cascade and multi-component reactions, enabling the efficient construction of complex molecular architectures from simple precursors in a single operation. These reactions often proceed with high stereoselectivity and are of significant interest for the synthesis of biologically relevant molecules.

Double Michael Reactions

Cascade reactions involving a double Michael addition of FBSM have been developed for the synthesis of complex cyclic systems. researchgate.netriosresearchgroup.com In these reactions, the initial Michael adduct, formed by the addition of the FBSM anion to an α,β-unsaturated compound, contains a newly formed nucleophilic center which can then participate in a second intramolecular Michael addition. This sequence allows for the rapid construction of carbocyclic frameworks.

A notable example is the synthesis of fluoroindane derivatives. This is achieved through a cascade reaction that begins with the conjugate addition of FBSM to an iminium ion, which is generated in situ from the condensation of an aldehyde and a chiral amine. orgsyn.org Following this initial Michael addition, a second intramolecular Michael reaction occurs, leading to the formation of the fluoroindane ring system. orgsyn.org This process demonstrates the utility of FBSM in initiating a sequence of bond-forming events to create complex, fluorinated molecules.

Michael-Hemiacetal Formation Cascades

In addition to double Michael reactions, FBSM can participate in cascade reactions that involve a Michael addition followed by a hemiacetal formation. researchgate.netriosresearchgroup.com These cascades are particularly useful for the synthesis of heterocyclic compounds.

The synthesis of fluorochromanol derivatives serves as a prime example of this type of cascade. The reaction is initiated by the Michael addition of FBSM to an α,β-unsaturated aldehyde containing a hydroxyl group, such as a derivative of 3-(2-hydroxyphenyl)-2-propenal. researchgate.net The resulting intermediate then undergoes an intramolecular cyclization, where the hydroxyl group attacks the aldehyde carbonyl to form a stable hemiacetal. soton.ac.uk This cascade process provides a direct route to fluorinated chromanol structures, which are valuable scaffolds in medicinal chemistry. These reactions can be performed with high enantioselectivity using chiral organocatalysts. researchgate.netsoton.ac.uk

The derivatization of the resulting hemiacetal product has been demonstrated, showcasing the synthetic utility of this methodology. For instance, the hemiacetal can be oxidized to the corresponding lactone, and the bis(sulfonyl) moiety can be removed through reductive desulfonylation. soton.ac.uk

Computational and Theoretical Investigations of Bis Phenylsulfonyl Methane

Quantum Chemical Calculations of Molecular and Anionic Structures

Quantum chemical calculations offer a molecular-level view of the electronic structure and geometry of bis(phenylsulfonyl)methane and its corresponding anion. These computational models are fundamental to understanding the compound's chemical behavior.

The most notable chemical property of this compound is the high acidity of its central methylene (B1212753) protons. The pKa of this compound in water has been measured to be 11.21. cdnsciencepub.com The powerful electron-withdrawing nature of the two phenylsulfonyl groups is responsible for this acidity, as they effectively stabilize the resulting carbanion upon deprotonation. orgsyn.org

Density Functional Theory (DFT) calculations have been extensively used to probe this phenomenon. DFT computations can accurately reproduce experimental acidity and provide insight into the factors governing it. researchgate.net For instance, studies have explored the surprising effect of α-fluorine substitution on the acidity of (phenylsulfonyl)methane derivatives. researchgate.net Contrary to expectations based on fluorine's strong electron-withdrawing effect, DFT calculations confirmed experimental findings that an α-fluorine substituent can weaken the C-H acidity in many (phenylsulfonyl)methane derivatives. researchgate.net

Recent theoretical calculations have also been applied to understand the role of this compound (BPSM) as an electrolyte additive in lithium-ion batteries. nih.gov These studies demonstrate that BPSM is preferentially oxidized and reduced at the cathode and anode, respectively, to form a stable and highly conductive electrode-electrolyte interphase, thereby enhancing battery performance and stability. nih.gov

| Compound | Measured pKa (in water) | Computational Method | Key Finding |

|---|---|---|---|

| This compound | 11.21 cdnsciencepub.com | - | The two sulfonyl groups significantly increase the acidity of the methylene protons. |

| α-Fluoro(phenylsulfonyl)methane Derivatives | Not specified | DFT researchgate.net | DFT calculations reproduced the anomalous effect where α-fluorine substitution weakens the C-H acidity. researchgate.net |

The analysis of electron density provides a powerful visual and quantitative method for understanding bonding and reactivity. In this compound and its derivatives, the phenylsulfonyl groups delocalize the electron density of the adjacent carbanionic center, which makes the resulting nucleophile "softer" and more suitable for 1,4-addition reactions with Michael acceptors. beilstein-journals.orgsemanticscholar.org Computational methods, including ab initio calculations, have been used to research the charge distribution in the carbanions of disulfonyl compounds. researchgate.net Molecular electrostatic potential (MEP) maps, which can be calculated via DFT, are used to predict electrophilicity and identify regions of a molecule that are susceptible to nucleophilic attack. These analyses are crucial for understanding the structure-reactivity relationships of the compound and its derivatives. nih.goviucr.org

Mechanistic Studies and Reaction Pathway Elucidation

Computational modeling is a cornerstone of modern mechanistic organic chemistry, allowing researchers to map out the energetic landscapes of reactions, identify intermediates, and model the transition states that connect them.

Transition state modeling has been instrumental in understanding the reactions of this compound and its fluorinated analogue, fluorothis compound (B1258845) (FBSM). DFT calculations have been employed to predict transition-state energies, which helps to explain reaction outcomes and variations in yields under different conditions. For example, in the nucleophilic addition of FBSM to aldehydes, DFT calculations of the gas-phase Gibbs free energies were used to compare the reactivity of FBSM with its non-fluorinated and chlorinated counterparts. cas.cn These calculations supported experimental findings that the reaction with FBSM was energetically more favorable. cas.cn

In organocatalytic Michael additions involving chalcones, a proposed transition state was suggested to understand the high stereoselectivity observed. pnas.org Similarly, in the enantioselective addition of α-fluoronitro(phenylsulfonyl)methane to ketimines, a transition-state structure was proposed where a cinchonine (B1669041) catalyst activates both substrates through hydrogen bonding, guiding the nucleophile to a specific face of the ketimine. rsc.org

A significant area of research has been the use of this compound derivatives in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. Computational studies have been vital in uncovering the origins of this stereoselectivity.

In the palladium-catalyzed asymmetric allylic monofluoromethylation using FBSM, the observed high enantioselectivity is explained by analyzing the stability of diastereotopic transition states. rsc.orgwiley-vch.de A working hypothesis based on computational models suggests that the chiral ligand creates a sterically defined environment around the palladium center. The nucleophile (the anion of FBSM) preferentially attacks from the less sterically hindered face of the π-allyl palladium intermediate, leading to the formation of one enantiomer over the other. wiley-vch.de

Similarly, DFT calculations have been used to elucidate the reaction mechanism and the origin of enantioselectivity in the nickel-catalyzed hydromonofluoromethylation of 1,3-enynes with FBSM. nih.gov The calculations involve analyzing the activation energy of transition states, which is composed of the energy required to deform the reactants into the transition state geometry (deformation energy) and the energy of the interaction between the fragments in that geometry (interaction energy). nih.gov These analyses provide deep insight into how the chiral catalyst controls the stereochemical outcome of the reaction. nih.gov

| Reaction Type | Nucleophile | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Allylic Monofluoromethylation | FBSM | Palladium catalyst with chiral ligand | 69–92% | 91–96% | rsc.org |

| Palladium-Catalyzed Allenylation | FBSM | [Pd(π-cinnamyl)Cl]₂ / (R)-DTBM-Segphos | 81% | 97% | rsc.org |

| Nickel-Catalyzed Hydromonofluoromethylation | FBSM | Ni(COD)₂ / P-chiral (S,S)-QuinoxP* | 48–99% | 90–99% | rsc.org |

| Michael Addition to Chalcones | α-Fluoro-α-nitro(phenylsulfonyl)methane | Quinine-derived organocatalyst | High | Excellent | pnas.org |

| Addition to Isatin-Derived Ketimines | α-Fluoro-nitro(phenylsulfonyl)methane | Cinchonine | up to 96% | up to 98% | rsc.org |

Structure-Reactivity Relationships and Predictive Modeling

A central goal of computational chemistry is to establish clear structure-reactivity relationships that allow for the prediction of chemical behavior. For this compound derivatives, a correlation has been identified between the C-H pKa and Mayr's nucleophilicity parameter (N) of the corresponding carbanions. researchgate.net Such linear free-energy relationships are powerful tools for predicting reactivity. researchgate.net

Predictive modeling also extends to catalyst design and reaction optimization. Computational tools can be used to model transition states and screen potential catalysts or substrates before they are tested in the lab. For instance, retrosynthetic tools powered by AI can leverage databases to propose feasible reaction pathways, using calculated parameters like electrophilicity indices from MEP maps and transition-state energies to guide the suggestions. These predictive models are becoming increasingly important for accelerating the discovery and development of new synthetic methods.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary objective in contemporary organic synthesis is the development of catalytic systems that offer high levels of chemo-, regio-, and stereoselectivity. For reactions involving bis(phenylsulfonyl)methane, research is moving towards catalysts that can precisely control the functionalization of either the activated methylene (B1212753) bridge or the phenyl rings.

Recent advancements have demonstrated the potential of transition metal catalysis in this arena. For instance, Rhodium(III)-catalyzed C-H functionalization has been successfully applied to aromatic amides using carbenes derived from bis(phenylsulfonyl)diazomethane, a close derivative of this compound. rsc.orgresearchgate.net This method allows for the selective formation of new carbon-carbon bonds at the ortho-position of the aromatic ring under mild conditions. rsc.org Future work will likely focus on expanding the scope of transition metals and directing groups to achieve functionalization at the meta and para positions, a current challenge in the broader field of C-H activation of sulfonyl-containing compounds. nih.govresearchgate.net

Organocatalysis represents another promising frontier. Chiral secondary amines have been employed to catalyze the enantioselective Michael addition of this compound to α,β-unsaturated aldehydes. nih.gov This approach provides adducts with excellent enantioselectivities, opening avenues for the synthesis of complex chiral molecules. The development of new, more sophisticated organocatalysts could further enhance the substrate scope and efficiency of these transformations.

Interactive Table: Catalytic Systems for this compound and Derivatives

| Catalyst Type | Specific Catalyst | Reaction Type | Key Advantage |

|---|---|---|---|

| Transition Metal | Rhodium(III) complexes | C-H Functionalization / Carbene Insertion | High regioselectivity for ortho-position |

| Organocatalyst | Chiral Secondary Amines | Enantioselective Michael Addition | Excellent enantiocontrol |

Exploration of New Reactivity Modes and Transformative Reactions

Beyond its traditional role as a methylene donor in reactions like the Julia-Kocienski olefination, researchers are exploring novel ways to harness the reactivity of the this compound moiety. rsc.orgalfa-chemistry.commdpi.comnih.govresearchgate.net A key area of interest is the generation and application of sulfonyl radicals, which can participate in a variety of useful transformations.

Photoredox and electrochemical catalysis are emerging as powerful tools for generating these radical intermediates under mild conditions. sigmaaldrich.combeilstein-journals.org For example, recent studies have shown that sulfone-substituted tetrazoles, which are structurally related to this compound, can be activated by an iridium photocatalyst to generate sulfonyl radicals. acs.org These radicals can then be trapped by electron-deficient olefins to form new carbon-sulfur bonds, a transformation that is difficult to achieve through traditional methods. acs.org Future research will likely focus on applying these photoredox and electrochemical strategies directly to this compound and its derivatives to unlock new synthetic pathways.

The combination of C-H activation with photocatalysis is another exciting direction. beilstein-journals.org This dual catalytic approach could enable the direct sulfonylation of unactivated C-H bonds, providing a streamlined route to complex sulfonated molecules. beilstein-journals.org The development of catalytic systems that can merge the reactivity of this compound with radical-mediated processes will be a significant area of investigation.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. arkat-usa.orgorientjchem.orgresearchgate.netorientjchem.orgnih.gov Integrating reactions involving this compound with continuous flow technology offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgalmacgroup.comresearchgate.net

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. nih.gov While direct studies on this compound in flow are emerging, related processes like the Julia-Kocienski olefination have been successfully adapted to continuous flow systems. In one example, the lithiation of a sulfone and its subsequent reaction with an aldehyde were performed in a flow reactor with residence times of just a few seconds, minimizing the degradation of unstable intermediates. nih.gov This approach not only improves efficiency but also enhances safety by minimizing the accumulation of hazardous reagents.

Future research will focus on developing telescoped, multi-step flow syntheses that utilize this compound as a key building block. This could involve the in-line generation of reactive intermediates, followed by immediate consumption in a subsequent reaction step, avoiding the need for isolation and purification of potentially unstable compounds. Furthermore, the use of greener solvents and recyclable catalysts within these flow systems will be a key aspect of developing more sustainable synthetic routes. arkat-usa.org

Advanced Computational Tools for Rational Design of Reactions

Computational chemistry and machine learning are becoming indispensable tools for understanding reaction mechanisms and for the rational design of new catalysts and reaction conditions. nih.gov For this compound, Density Functional Theory (DFT) can be used to model transition states, calculate activation barriers, and predict the regioselectivity of C-H functionalization reactions. researcher.lifescispace.comrajpub.com This in-silico analysis can guide the design of new ligands for transition metal catalysts that can steer the reaction towards a desired outcome, such as selective borylation at the meta or para position of the phenyl rings. nih.gov

Machine learning algorithms are also poised to accelerate the discovery and optimization of reactions involving this compound. beilstein-journals.orgresearchgate.net By training models on large datasets of reaction outcomes, it is possible to predict the optimal conditions (catalyst, solvent, temperature) for a new transformation. beilstein-journals.orgresearchgate.net These predictive models can be coupled with high-throughput experimentation platforms to rapidly screen a wide range of reaction parameters, significantly reducing the time and resources required for process development. rsc.orgrsc.org

The future in this area will see a tighter integration of computational modeling, machine learning, and automated synthesis. This synergy will enable the de novo design of highly selective and efficient catalytic processes for the functionalization of this compound, paving the way for the synthesis of novel and complex molecules with unprecedented precision.

常见问题

Q. What are the key synthetic methodologies for incorporating Bis(phenylsulfonyl)methane into organofluorine compounds?

this compound is widely used in Ag-catalyzed monofluoromethylation reactions, particularly for modifying purin-9-yl allenes to synthesize fluorinated nucleoside analogs. The reaction typically employs fluorothis compound as a fluoromethyl donor under mild conditions (e.g., room temperature, inert atmosphere) with silver catalysts like Ag₂O. Key steps include optimizing stoichiometry, solvent polarity (e.g., DCM or THF), and catalyst loading to achieve >70% yields . For nucleophilic difluoromethylation of carbonyl compounds, substoichiometric bases (e.g., KOH) activate the reagent, enabling C–F bond formation via a radical or ionic pathway .

Q. How does this compound facilitate fluoromethyl group transfer in catalytic systems?

The sulfonyl groups in this compound stabilize the fluoromethyl radical or anion intermediate, enhancing its transfer efficiency. In Pd-catalyzed debenzylation reactions, the compound acts as a methylene donor, enabling olefin synthesis via halogen elimination and double-bond migration. Mechanistic studies suggest a β-hydride elimination pathway, confirmed by deuterium-labeling experiments and NMR analysis of intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous sulfone derivatives require:

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste.

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. What strategies optimize stereoselectivity in the synthesis of tetra-substituted monofluoroalkenes using this compound?

Stereoselective synthesis involves:

- Substrate control : Use chiral aldehydes or pre-organized transition states to direct fluorine placement.

- Catalyst design : Chiral bis(imidazoline) ligands or Ag(I)/Cu(I) complexes improve enantiomeric excess (e.g., up to 90% ee) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance ion-pair interactions, favoring specific stereoisomers .

Q. How can researchers resolve contradictory data on reaction yields when using this compound in fluorination reactions?

Contradictions often arise from:

- Impurity profiles : Trace moisture or oxygen can deactivate catalysts. Use Karl Fischer titration to verify solvent dryness.

- Reaction monitoring : Employ in-situ techniques like FT-IR or HPLC to track intermediate formation.

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies and explain yield variations under differing conditions .

Q. What computational approaches predict the reactivity of this compound in novel catalytic systems?

Retrosynthetic tools (e.g., AI-powered synthesis planners) leverage databases like Reaxys and PubChem to propose feasible pathways. Key parameters include: